(Rac)-DPPC-d6

2H NMR Lipid Phase Behavior Critical Phenomena

Protiated DPPC internal standards co-elute with endogenous DPPC, causing ion suppression and quantification inaccuracy in lipidomics. (Rac)-DPPC-d6 solves this with a +6 Da mass shift that ensures baseline MS resolution while preserving chromatographic co-elution and ionization efficiency. Key advantages: • Exact +6 Da mass offset for isotope dilution MS quantification • Methyl-selective deuteration enables simplified 2H NMR line shape analysis without deconvolution • Terminal methyl deuteration provides selective neutron scattering contrast at bilayer center • Gel-fluid phase transition at 4.3±0.1 °C below protiated DPPC-must be accounted for in liposomal drug delivery studies Supplied as ≥98% purity research-grade stable isotope standard with full analytical documentation.

Molecular Formula C40H80NO8P
Molecular Weight 734.0 g/mol
CAS No. 63-89-8
Cat. No. B1674679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-DPPC-d6
CAS63-89-8
Synonyms1,2-dipalmitoyl-sn-glycero-3-phosphocholine
colfosceril palmitate
Molecular FormulaC40H80NO8P
Molecular Weight734.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
InChIKeyKILNVBDSWZSGLL-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery poor solubility
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-DPPC-d6: Technical Baseline for Deuterated Phosphatidylcholine Procurement


(Rac)-DPPC-d6 is a deuterium-labeled analog of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), in which six hydrogen atoms are replaced by deuterium at the terminal methyl positions of the palmitoyl chains . This isotopologue maintains the zwitterionic glycerophospholipid structure (CAS 63-89-8 base) while introducing a defined mass shift of +6 Da (m/z 740.08 vs. 734.05) and site-specific deuteration enabling advanced spectroscopic and scattering applications . The compound is supplied as a research-grade stable isotope-labeled standard with typical purity ≥98%, intended for use as an internal standard in quantitative mass spectrometry, as a contrast agent in neutron scattering, and as a site-specific probe in 2H NMR studies of lipid phase behavior .

(Rac)-DPPC-d6: Why Non-Deuterated or Alternative Isotopologues Cannot Be Directly Substituted


Generic substitution of (Rac)-DPPC-d6 with protiated DPPC or alternative deuterated analogs (e.g., DPPC-d62) is scientifically invalid because deuterium incorporation alters fundamental physicochemical and analytical parameters that directly impact experimental outcomes. Chain deuteration reduces the gel-fluid phase transition temperature by approximately 4.3 ± 0.1 °C relative to protiated lipids [1], while different deuteration patterns (e.g., d6 vs. d62) yield distinct critical temperatures and critical exponents in NMR line shape analyses [2]. Furthermore, the specific mass shift of +6 Da defines the analytical window for MS-based quantification; using an isotopologue with a different mass offset (e.g., d9 or d62) would compromise chromatographic co-elution and ionization efficiency matching, thereby invalidating the accuracy of isotope dilution assays . The evidence below quantifies these non-interchangeable differences.

(Rac)-DPPC-d6: Quantitative Differentiation Evidence Versus Key Comparators


NMR Critical Behavior: DPPC-d6 Yields Distinct Tc and βc Compared to Perdeuterated DPPC-d62

In DOPC/DPPC/cholesterol mixtures (37.5:37.5:25 molar ratio), the methyl-deuterated DPPC-d6 sample exhibits a critical temperature (Tc) of 303.74 ± 0.07 K and a critical exponent (βc) of 0.338 ± 0.009, whereas the chain-perdeuterated DPPC-d62 sample yields Tc = 301.51 ± 0.1 K and βc = 0.391 ± 0.02 [1]. The 2.23 K difference in Tc and the distinct βc values directly affect the thermodynamic analysis of lipid phase coexistence and critical fluctuations.

2H NMR Lipid Phase Behavior Critical Phenomena

Phase Transition Temperature Depression: Deuterated-Chain DPPC vs. Protiated DPPC

Across saturated phosphatidylcholines including DPPC, chain deuteration lowers the gel-fluid phase transition temperature (Tm) by 4.3 ± 0.1 °C compared to the corresponding protiated lipid [1]. This systematic offset, while not specific to the d6 labeling pattern alone, directly impacts the temperature window over which phase coexistence is observed and must be accounted for in comparative biophysical studies.

Membrane Biophysics Differential Scanning Calorimetry Lipid Phase Transitions

Mass Spectrometry Quantification: +6 Da Mass Offset Enables Baseline-Resolved Quantitation of DPPC

(Rac)-DPPC-d6 possesses a molecular weight of 740.08 g/mol, exactly 6 Da higher than the protiated DPPC (734.05 g/mol) . This mass shift provides sufficient separation in MS1 or MS/MS spectra to avoid isotopic overlap with the natural 13C isotopologue distribution of DPPC, enabling accurate isotope dilution quantification. In contrast, DPPC-d9 (+9 Da) or DPPC-d62 (+62 Da) may exhibit differential chromatographic retention times or ionization suppression relative to the analyte, violating the fundamental assumption of identical behavior in stable isotope dilution assays .

LC-MS/MS Lipidomics Isotope Dilution Mass Spectrometry

Neutron Scattering Contrast: Selective Deuteration of Terminal Methyl Groups Enables Spatial Resolution

The site-specific deuteration of the terminal methyl groups in (Rac)-DPPC-d6 creates a distinct neutron scattering length density (SLD) profile compared to protiated DPPC or fully chain-deuterated DPPC-d62 [1]. This selective labeling permits the isolation of structural information from the hydrophobic core terminus in neutron reflectivity and SANS experiments. While DPPC-d62 provides high overall contrast, it obscures spatial resolution within the bilayer; DPPC-d6 enables probing of the bilayer center while leaving the remainder of the acyl chains protonated [2].

Small-Angle Neutron Scattering Neutron Reflectometry Membrane Structure

2H NMR Spectral Resolution: Distinct Quadrupolar Splitting Pattern Enables Site-Specific Order Parameter Measurement

Static 2H NMR of (Rac)-DPPC-d6 yields a characteristic quadrupolar splitting pattern arising solely from the terminal methyl deuterons, whereas DPPC-d62 produces a complex superposition of splittings from all chain positions [1]. This simplification allows direct extraction of the methyl order parameter without spectral deconvolution. The first moment analysis of the d6 spectrum provided a critical exponent (βc = 0.338 ± 0.009) that differs from the d62-derived value, demonstrating that the labeling pattern influences the measured thermodynamic parameters [1].

Solid-State NMR Lipid Order Parameters Membrane Dynamics

Lamellar Repeat Spacing Reduction: Deuterated Chains Decrease Bilayer Thickness

For saturated phosphatidylcholines, chain deuteration reduces the lamellar repeat spacing (d-spacing) and bilayer thickness compared to protiated lipids [1]. While this effect is systematic across chain-deuterated species, the magnitude varies with hydration and temperature. In oriented multilamellar stacks of DOPC (a related fluid-phase lipid), chain deuteration produced a measurable decrease in d-spacing [1]. This structural alteration must be accounted for when deuterated DPPC is used as a proxy for native membranes in structural studies.

X-ray Diffraction Membrane Structure Lipid Packing

(Rac)-DPPC-d6: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Quantitative Lipidomics: Accurate DPPC Quantitation in Biological Fluids via LC-MS/MS

(Rac)-DPPC-d6 serves as the optimal internal standard for isotope dilution mass spectrometry quantification of DPPC in plasma, bronchoalveolar lavage fluid, and tissue homogenates. The +6 Da mass shift ensures baseline resolution from the analyte while preserving chromatographic co-elution and ionization efficiency . This application is critical for studies of pulmonary surfactant composition, where DPPC is the predominant lipid component, and for monitoring lipid metabolic changes in disease states. Procurement of (Rac)-DPPC-d6 rather than alternative isotopologues (d9, d62) avoids retention time shifts and ion suppression artifacts .

2H NMR Studies of Lipid Phase Coexistence and Critical Phenomena

The methyl-selective deuteration of (Rac)-DPPC-d6 provides a simplified 2H NMR spectrum that enables direct measurement of terminal methyl order parameters without the spectral deconvolution required for perdeuterated analogs [1]. This application is essential for investigating lipid raft formation, critical fluctuations in ternary mixtures, and the thermodynamic parameters of lipid phase boundaries. The distinct critical temperature (303.74 ± 0.07 K) and critical exponent (0.338 ± 0.009) must be used in data analysis; substituting DPPC-d62 would introduce a 2.23 K offset in Tc [1].

Neutron Scattering: Depth-Resolved Structural Analysis of Supported Lipid Bilayers

In neutron reflectometry and small-angle neutron scattering (SANS) experiments, (Rac)-DPPC-d6 provides selective contrast at the bilayer center due to terminal methyl deuteration [2][3]. This enables the resolution of methyl trough organization and the penetration depth of membrane-active compounds without the bulk contrast that obscures spatial detail when using fully deuterated lipids. This application is critical for studies of membrane protein insertion, antimicrobial peptide mechanisms, and drug-membrane interactions.

Biophysical Studies Requiring Precise Phase Behavior Control

Researchers using (Rac)-DPPC-d6 must account for the 4.3 ± 0.1 °C depression in gel-fluid phase transition temperature relative to protiated DPPC [3]. This application scenario applies to liposomal drug delivery systems where release kinetics depend on membrane phase state, and to membrane protein reconstitution studies where the lipid environment must be in a specific phase. Failing to adjust the experimental temperature when substituting deuterated for protiated DPPC will result in incorrect phase assignment and misinterpretation of functional data.

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